Methyl cyano[(E)-phenyldiazenyl]acetate
Description
Methyl cyano[(E)-phenyldiazenyl]acetate is an organic compound characterized by a methyl ester backbone substituted with a cyano (-C≡N) group and an (E)-phenyldiazenyl (-N=N-C₆H₅) moiety. The (E)-configuration denotes the trans spatial arrangement of the diazenyl group relative to the ester oxygen, influencing its electronic and steric properties. Its reactivity is governed by the electron-withdrawing cyano and diazenyl groups, which activate the α-carbon for nucleophilic or cycloaddition reactions .
Properties
CAS No. |
60179-60-4 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
methyl 2-cyano-2-phenyldiazenylacetate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9(7-11)13-12-8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
GXTIALFSQRBSHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl cyano[(E)-phenyldiazenyl]acetate typically involves the reaction of methyl cyanoacetate with an appropriate diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The general reaction scheme is as follows:
Formation of Diazonium Salt: Aniline is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with methyl cyanoacetate in the presence of a base, such as sodium acetate, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl cyano[(E)-phenyldiazenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or hydrazines.
Substitution Products: Various substituted cyanoacetates.
Scientific Research Applications
Methyl cyano[(E)-phenyldiazenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of methyl cyano[(E)-phenyldiazenyl]acetate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the diazenyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl diazo(phenyl)acetate (C₁₀H₁₀N₂O₂)
- Key Differences: Replaces the cyano group with a diazo (-N₂) functionality.
- Reactivity: The diazo group facilitates carbene generation under thermal or photolytic conditions, enabling C–H insertion or cyclopropanation reactions. In contrast, the cyano group in Methyl cyano[(E)-phenyldiazenyl]acetate enhances electrophilicity at the α-carbon, favoring nucleophilic additions .
- Applications : Ethyl diazo(phenyl)acetate is widely used in catalysis and polymer chemistry, whereas the target compound is more suited for synthesizing hydrazone-based ligands or heterocycles .
Methyl cyano[(3,4,5-trichlorophenyl)hydrazono]acetate (C₁₀H₇Cl₃N₃O₂)
- Key Differences : Substitutes the phenyl group in the diazenyl moiety with a trichlorophenyl ring.
- Electronic Effects : The electron-withdrawing chlorine atoms increase the compound’s electrophilicity, accelerating reactions with nucleophiles compared to the parent compound.
- Bioactivity : Chlorinated analogs exhibit enhanced antimicrobial and antiparasitic activities, as seen in chromone congeners .
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate (C₁₁H₁₅N₃O₂)
- Key Differences: Incorporates a methylamino group adjacent to the diazenyl functionality.
- Stability: The tertiary amine structure reduces susceptibility to hydrolysis compared to the cyano-substituted ester.
- Applications : Primarily used in dye synthesis and as a chelating agent due to its nitrogen-rich structure .
Physical and Chemical Properties
| Property | This compound | Ethyl diazo(phenyl)acetate | Methyl cyano[(3,4,5-trichlorophenyl)hydrazono]acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 233.22 | 190.20 | 296.54 |
| Melting Point (°C) | 145–148 (decomposes) | Not reported | 162–165 |
| Solubility | Soluble in DMSO, ethanol; insoluble in water | Soluble in THF, chloroform | Soluble in acetone, DMF |
| Stability | Stable at −20°C; sensitive to light | Thermally labile | Hygroscopic; requires inert storage |
Sources :
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